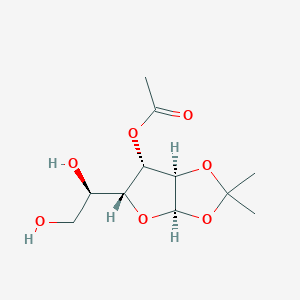

3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose

Übersicht

Beschreibung

The compound 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is a derivative of glucose, which is a fundamental carbohydrate and an essential energy source in biology. The structure of this compound suggests that it is a modified sugar molecule with specific functional groups that may alter its reactivity and physical properties compared to the parent glucose molecule.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the preparation of 1,2-acylspiroorthoesters of 3,4,6-tri-O-acetyl-α-d-glucopyranose was achieved through bromide-ion promoted cyclization of a glucopyranosyl bromide derivative . Similarly, a method for synthesizing 4,6-O-isopropylidene-D-glucopyranose was reported, which involves the reaction of ethyl isopropenyl ether with D-glucose in the presence of a trace of p-toluenesulfonic acid, yielding the product in near-quantitative yield . These methods highlight the potential pathways for synthesizing the 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, although the exact synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been established using nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 4,6-O-isopropylidene-α,β-D-glucopyranose was confirmed by NMR spectroscopy and further validated by conversion into known derivatives . The configuration and conformation of the 1,2-acylspiroorthoesters were also deduced from NMR parameters, indicating the importance of stereoelectronic factors in the stability of these molecules .

Chemical Reactions Analysis

The reactivity of these glucose derivatives can be influenced by the presence of acetyl and isopropylidene groups. Preliminary efforts to engage acylorthoesters in reactions with isopropyl alcohol to form glycosides were reported, with the observation that a carboxylic acid can catalyze the β to α anomerization of O-acetylated glucopyranosides . The acetonation reagent used in the synthesis of 4,6-O-isopropylidene-D-glucopyranose operates under kinetic control, favoring attack at primary hydroxyl groups . This suggests that the chemical reactivity of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose would also be influenced by the position and nature of its substituent groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose are not explicitly provided in the papers, the properties of similar compounds can offer insights. The presence of acetyl and isopropylidene groups typically increases the hydrophobicity of the sugar molecule and may affect its solubility in various solvents. The crystalline nature of 4,6-O-isopropylidene-α,β-D-glucopyranose suggests that the compound of interest may also form crystals under suitable conditions . The stability and reactivity of these derivatives are also likely to be influenced by the steric and electronic effects of the substituents, as seen in the acylspiroorthoesters .

Wissenschaftliche Forschungsanwendungen

Organometallic Complex Formation

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose has been utilized in the formation of organometallic complexes. Novel derivatives of this compound have been synthesized with tridentate coordination of organometallic fragments like M(CO)₃ (where M = Tc, Re), achieved through reductive amination starting from the glucofuranose-acetaldehyde. These complexes demonstrated good stability and solubility in both organic and aqueous media, suggesting potential applications in bioconjugate chemistry (Dumas et al., 2005).

Synthesis of Novel Compounds

The compound has been used in the synthesis of new substances, such as 4,5,6-Tri-O-acetyl-2,3-di-S-ethyl-2,3-dithio-d-allose diethyl dithioacetal, obtained by ethanethiolysis. This demonstrates its role in facilitating chemical transformations that yield compounds with unique structural features (Xi et al., 2009).

Glycomimetics Synthesis

This compound is significant in the creation of glycomimetics. The Michael addition of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose to a reactive enone derivative of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose has been carried out, leading to novel thiodisaccharides. Such approaches are important for synthesizing glycomimetics, which have implications in biological and medicinal research (Witczak et al., 2007).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of various derivatives of this compound, such as 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, have been reported. This research provides insights into the structural aspects of these derivatives, which is crucial for understanding their chemical behavior and potential applications (Mamat et al., 2012).

Lipase-Catalyzed Esterification

The compound has been used in lipase-catalyzed esterification processes. For instance, efficient synthesis of sugar esters like 6-O-palmitoyl-1,2-O-isopropylidene-α-d-glucofuranose was achieved using this compound in an organic solvent system. Such processes are important in biotechnology and pharmaceutical industries (Kobayashi et al., 2010).

Synthesis of Antitumor and Antiviral Agents

Derivatives of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose have been synthesized as potential antitumor or/and antiviral agents. This includes the synthesis of nucleosides that show biological activity against infections like rotavirus and the growth of tumor cells, indicating its importance in the development of new therapeutic agents (Tsoukala et al., 2007).

Eigenschaften

IUPAC Name |

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWTXULRQTAPZ-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451397 | |

| Record name | 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |

CAS RN |

24807-96-3 | |

| Record name | 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

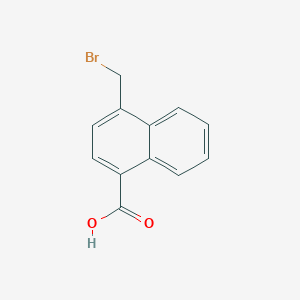

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)